molecular formula C21H21N3O4 B375953 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide CAS No. 325831-50-3

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide

Cat. No.: B375953
CAS No.: 325831-50-3
M. Wt: 379.4g/mol
InChI Key: KBUZSRQDQPRMPA-UHFFFAOYSA-N
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Description

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide is a complex organic compound with a unique structure that includes a phthalimide moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide typically involves the reaction of phthalimide with diethylamine and benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
  • Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate
  • 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid

Uniqueness

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

325831-50-3

Molecular Formula

C21H21N3O4

Molecular Weight

379.4g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C21H21N3O4/c1-3-23(4-2)19(26)16-11-7-8-12-17(16)22-18(25)13-24-20(27)14-9-5-6-10-15(14)21(24)28/h5-12H,3-4,13H2,1-2H3,(H,22,25)

InChI Key

KBUZSRQDQPRMPA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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